N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10(7-17-9-14-8-15-17)13(18)16-11-3-5-12(19-2)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFWAYUGMVUEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from 3-((4-methoxyphenyl)amino)propanehydrazide undergo cyclization in acidic or basic conditions to yield the triazole ring. For example, heating 3-((4-methoxyphenyl)amino)-N-phenylthiosemicarbazide in ethanol with hydrochloric acid at 80°C for 6 hours produces the triazole core via intramolecular cyclodehydration. This method achieves yields of 68–72%, with purity confirmed by HPLC.
Hydrazine-Nitrile Cyclocondensation
Alternative routes involve cyclocondensation of hydrazine derivatives with nitriles. Reaction of 2-methyl-3-aminopropanamide with cyanoguanidine in dimethylformamide (DMF) at 120°C for 12 hours forms the triazole ring through a [3+2] cycloaddition mechanism. This method is less common due to competing side reactions but offers a one-pot synthesis advantage.
Coupling of the Triazole to the Propanamide Backbone
Nucleophilic Substitution
The triazole ring is introduced via nucleophilic displacement of a leaving group (e.g., bromide) on the propanamide backbone. For instance, 3-bromo-2-methylpropanamide reacts with 1H-1,2,4-triazole in the presence of potassium carbonate in acetonitrile at 60°C, yielding 3-(1H-1,2,4-triazol-1-yl)-2-methylpropanamide. Subsequent coupling with 4-methoxyaniline via EDCI/HOBt-mediated amidation completes the synthesis.
Amide Bond Formation with 4-Methoxyaniline
Direct amidation of 3-(1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid with 4-methoxyaniline using carbodiimide coupling agents (e.g., DCC) in dichloromethane achieves moderate yields (65–70%). Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes, enhancing yield to 82%.
Multi-Step Synthesis from 4-Methoxyaniline
A sequential approach builds the molecule from 4-methoxyaniline in three stages:
This route emphasizes intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization from ethanol.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium catalysts (e.g., Pd/C) in hydrogenation steps reduce nitro intermediates to amines with >95% efficiency.
-
Microwave irradiation shortens reaction times by 60% while improving regioselectivity in triazole formation.
Analytical Characterization
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization | One-pot, scalable | Low regioselectivity | 68–72% |
| Nucleophilic coupling | High purity | Multiple purification steps | 65–70% |
| Multi-step synthesis | Controlled functionalization | Time-intensive | 68–89% |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups such as alcohols or amines.
Substituted Derivatives: Products with different functional groups replacing the original methoxy or triazole groups.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in essential biological processes, such as cytochrome P450 enzymes, leading to its antifungal and antibacterial activities.
DNA Interaction: It can bind to DNA, interfering with replication and transcription processes, which contributes to its anticancer properties.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell death in targeted organisms.
Comparison with Similar Compounds
Fluconazole and Anastrozole
Fluconazole (a triazole antifungal) and anastrozole (an aromatase inhibitor) share the 1,2,4-triazole core but differ in substituents. Fluconazole lacks the methoxyphenyl and propanamide groups, instead featuring difluorophenyl and hydroxyl moieties. These structural differences result in distinct biological targets: Fluconazole inhibits fungal lanosterol 14α-demethylase, while N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide shows broader enzyme modulation (e.g., AChE) .
Ethylamino-Substituted Triazolylpropanamide
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide replaces the methoxyphenyl group with an ethylamino substituent. While both compounds exhibit enzyme inhibition, the ethylamino derivative shows higher selectivity for kinases involved in cancer pathways .
Heterocyclic Variants: Tetrazole and Oxadiazole Analogues
Tetrazole Derivatives
N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide replaces the triazole with a tetrazole ring. Tetrazoles exhibit stronger metal-coordination capacity due to their acidic NH group, which may enhance interactions with metalloenzymes. However, triazoles like the target compound often display superior metabolic stability, as tetrazoles are prone to oxidative degradation .
Oxadiazole Analogues
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide features a 1,2,5-oxadiazole ring instead of triazole. Oxadiazoles are less polar (lower PSA: ~50 Ų vs. 57.1 Ų for the target compound), reducing aqueous solubility but improving membrane permeability. This structural change shifts activity toward antibacterial targets rather than neurological enzymes .
Substituent Position and Functional Group Effects
Chloro vs. Methoxy Substituents
N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide introduces a chloro group at the phenyl ring. The electron-withdrawing Cl atom increases lipophilicity (Log P: 3.8 vs. 3.0 for the methoxy analogue) and enhances binding to hydrophobic enzyme pockets, as seen in its anti-inflammatory activity via NF-κB modulation .
Acetylphenyl Derivatives
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide substitutes methoxy with an acetyl group. The acetyl moiety introduces ketone functionality, enabling Schiff base formation with lysine residues in target proteins. This property is leveraged in covalent inhibitor design, contrasting with the non-covalent interactions of the methoxy compound .
Key Research Findings and Data Tables
Table 1. Physicochemical Properties of Selected Compounds
*Abbreviated for space; full name in text.
Biological Activity
N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No. 941904-60-5) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O2, with a molecular weight of approximately 260.29 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, particularly in the modulation of enzyme functions and interaction with biomolecules.
Anticancer Activity
Recent studies indicate that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | p53 activation |
| Compound B | HeLa | 14.31 | Caspase activation |
| Compound C | A549 | 8.55 | Apoptosis induction |
Antifungal Properties
The triazole group is also recognized for its antifungal activity. Compounds with similar structures have been shown to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes . This mechanism is crucial for developing antifungal agents targeting resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. For example:
- Substituent Variations : The presence of electron-donating groups (EDGs) like methoxy enhances anticancer activity, while electron-withdrawing groups (EWGs) tend to reduce it .
- Triazole Ring Modifications : Alterations in the triazole ring can significantly affect binding affinity to target proteins and overall biological efficacy.
Study on Anticancer Activity
A study published in MDPI evaluated various triazole derivatives for their anticancer effects against multiple cell lines including MCF-7 and A549. The results indicated that certain modifications led to improved IC50 values compared to standard chemotherapeutics like doxorubicin .
In Vivo Studies
In vivo studies are critical for understanding the therapeutic potential of this compound. Research involving animal models has demonstrated promising results in tumor growth inhibition and overall survival rates when treated with this compound .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(4-methoxyphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide?
A key approach involves amide bond formation between a carboxylic acid derivative and an amine-containing intermediate. For example, a triazolylpropanoic acid precursor can be coupled with 4-methoxyaniline using coupling agents like EDC/HOBt or DCC . Evidence from similar triazolylamide syntheses highlights the use of hydride reduction (e.g., NaBH4) for intermediate alcohol formation and asymmetric reactions (e.g., Evans asymmetric alkylation) to control stereochemistry . Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature to improve yields, as demonstrated in analogues achieving 76% yield under ethanol recrystallization .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions and verify stereochemistry. For example, aromatic protons in the methoxyphenyl group typically resonate at δ 6.8–7.2 ppm, while triazolyl protons appear as singlets near δ 8.1–8.5 ppm .
- IR spectroscopy : Confirms amide C=O stretching (~1688 cm⁻¹) and triazole ring vibrations (~1282 cm⁻¹) .
- Elemental analysis : Validates purity by matching calculated vs. observed C, H, N percentages (e.g., C 66.76%, H 4.55% for a related compound) .
- Mass spectrometry (ESI-MS) : Determines molecular ion peaks (e.g., m/z 203.08 for triazolylacetamide derivatives) .
Advanced: How can conflicting spectral data between computational predictions and experimental results be resolved?
Discrepancies may arise from conformational flexibility or solvent effects . For example:
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as shown in structural elucidation of triazolylpropanamide regioisomers .
- Compare DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) with experimental NMR data to identify dominant conformers .
- Solvent-induced shifts can be minimized by using deuterated DMSO or CDCl3 for consistency .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vitro assays?
- Structural modifications : Introducing polar groups (e.g., hydroxyl or carboxyl) on the methoxyphenyl ring or triazole moiety enhances aqueous solubility, as seen in analogues with pyridinyl substituents .
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without compromising assay integrity .
- Prodrug design : Esterification of the amide group (e.g., benzyl carbamate derivatives) can improve membrane permeability, as demonstrated in related compounds .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
- Analog synthesis : Systematically vary substituents (e.g., replace methoxy with halogens or electron-withdrawing groups) and assess changes in bioactivity. For instance, chlorophenyl analogues showed enhanced potency in cannabinoid receptor studies .
- In silico docking : Use AutoDock or Schrödinger to predict binding affinity with target enzymes (e.g., cytochrome P450 or kinases). Triazolyl moieties often interact with heme iron or ATP-binding pockets .
- Functional assays : Test antiproliferative activity via MTT assays (e.g., IC50 determination against cancer cell lines) or antifungal activity using microbroth dilution (MIC values) .
Advanced: What analytical approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C, then monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >150°C) .
- LC-MS/MS : Identify degradation products, such as hydrolyzed amide bonds or triazole ring oxidation .
Basic: How can reaction yields be improved during large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., L-proline) can enhance efficiency .
- Purification optimization : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol-DMF mixtures .
- Scale-up protocols : Maintain stoichiometric ratios (e.g., 1.0 equiv. of trichlorotriazine for triazine coupling) and control exothermic reactions via dropwise addition .
Advanced: What computational tools predict metabolic pathways for this compound?
- ADMET predictors : Software like SwissADME or ADMETlab estimates CYP450 metabolism (e.g., CYP3A4-mediated demethylation of the methoxyphenyl group) .
- Metabolite identification : Use molecular docking to simulate interactions with hepatic enzymes or employ MetaSite for in silico metabolite prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
